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Compound of Interest

Compound Name: vU0134992

Cat. No.: B15586153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
characterization of VU0134992, a first-in-class, orally active, and selective inhibitor of the Kir4.1
potassium channel.[1] VU0134992 has emerged as a critical pharmacological tool for probing
the physiological and pathological roles of Kir4.1 and as a potential therapeutic agent for
conditions such as hypertension.[1]

Introduction

The inward-rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a crucial
regulator of potassium homeostasis and cellular excitability in various tissues, including the
kidneys, brain, and inner ear. Dysfunctional Kir4.1 channels are associated with
EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia,
sensorineural deafness, and renal salt wasting. The development of selective pharmacological
modulators for Kir4.1 has been a significant challenge, hindering the exploration of its full
therapeutic potential.[1] VU0134992 was identified through a high-throughput screening of a
large chemical library as a potent and selective small-molecule inhibitor of Kir4.1.[2][3]

Discovery

VU0134992, chemically known as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-
tetramethylpiperidin-4-yl)acetamide, was discovered through a high-throughput screen of
76,575 compounds from the Vanderbilt Institute of Chemical Biology library.[2][3] The screening
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utilized a fluorescence-based thallium flux assay to identify modulators of homomeric Kir4.1
channels.[4]

Chemical Synthesis

The synthesis of VU0134992 has been reported, and a generalized synthetic scheme is
understood to be available in the supplementary materials of the primary discovery publication.
While the specific, step-by-step synthetic protocol from the initial screening is proprietary, the
general chemical structure is well-defined.[2]

Chemical Properties of VU0134992[5][6][7]

Property Value
2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-

UPAC Name tet(ramethylpiperiZin-FZyF:)aceta)r/r)lide(

Molecular Formula C20H31BrN20:2

Molecular Weight 411.38 g/mol

CAS Number 755002-90-5

Purity >98% (HPLC)

Solubility Soluble to 100 mM in DMSO and ethanol

Storage Store at -20°C

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[7] Through a
combination of patch-clamp electrophysiology, molecular modeling, and site-directed
mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate
158 and isoleucine 159.[3][7] By interacting with these residues, VU0134992 obstructs the ion
conduction pathway, thereby preventing the flow of potassium ions.[7]

Signaling Pathway in the Kidney
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In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key component of the machinery
that regulates sodium and potassium balance.[1] The diuretic and natriuretic effects of
VU0134992 are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[1]
Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the
tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in
turn, inhibits the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and
inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is
dephosphorylated, and its activity is reduced, leading to decreased sodium reabsorption and
increased excretion of sodium and water.[1]

VRS inhibits eads to lembrane Increased Intracellular esults in Inhibition of Decreased Phosphorylation
an Chloride [CI-] WNK-SPAK Pathway and Activity of NCC

Click to download full resolution via product page
Proposed signaling pathway for VU0134992-mediated diuresis.

Quantitative Data

The inhibitory potency and selectivity of VU0134992 have been extensively characterized using
various in vitro assays.

Table 1: In Vitro Inhibitory Activity of VU0134992[5][6][7][8]

Target Assay Method ICs0 (M) Notes
o Whole-Cell Patch-
Homomeric Kir4.1 0.97 Measured at -120 mV
Clamp
o Whole-Cell Patch- Approximately 9-fold
Heteromeric Kir4.1/5.1 9.0 o )
Clamp selectivity for Kir4.1

Table 2: Selectivity Profile of VU0134992 in Thallium Flux Assays[5][6][8]
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Kir Channel Subtype Activity

Kirl.1, Kir2.1, Kir2.2 >30-fold selectivity (no significant activity)
Kir2.3, Kir6.2/SUR1, Kir7.1 Weakly active

Kir3.1/3.2, Kir3.1/3.4, Kir4.2 Equally active

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion
channels and the effects of pharmacological agents.[1]

¢ Objective: To determine the ICso of VU0134992 for Kir4.1 channels.[9]
e Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1]
e Solutions:[7]

o External Solution (in mM): 140 NaCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES (pH 7.4 with
NaOH).

o Internal (Pipette) Solution (in mM): 140 KCI, 1 MgClz, 10 EGTA, 10 HEPES (pH 7.2 with
KOH).

e Procedure:[1][7][9]

o

Culture HEK293 cells expressing Kir4.1 on glass coverslips.

[¢]

Place a coverslip in the recording chamber and perfuse with the external solution.

[¢]

Form a high-resistance (>1 GQ) seal between the patch pipette and the cell membrane.

o

Rupture the cell membrane to achieve the whole-cell configuration.

o

Clamp the cell membrane potential at a holding potential of -80 mV.
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[e]

Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.

o

Record baseline currents.

[¢]

Perfuse the chamber with various concentrations of VU0134992 and record the currents.

[¢]

Analyze the data to determine the concentration-response relationship and calculate the
ICso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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